molecular formula C20H23N5O3S B3008957 5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole CAS No. 2309604-52-0

5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole

Cat. No.: B3008957
CAS No.: 2309604-52-0
M. Wt: 413.5
InChI Key: JBQAYNLAPPGRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to act as potent and selectiveFXR agonists . The Farnesoid X receptor (FXR) plays a crucial role in bile acid synthesis, lipid metabolism, and glucose homeostasis.

Mode of Action

As an FXR agonist, the compound binds to the FXR receptor, activating it. This activation leads to changes in the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis .

Biochemical Pathways

Upon activation of the FXR receptor, several biochemical pathways are affected. These include pathways involved in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of FXR can lead to a decrease in the synthesis and secretion of bile acids, a decrease in triglyceride levels, and an increase in glucose tolerance .

Pharmacokinetics

Similar compounds have shown robust lipid-modulating properties, suggesting good bioavailability .

Result of Action

The activation of the FXR receptor by the compound leads to molecular and cellular effects such as lowering LDL (low-density lipoprotein) and triglycerides while raising HDL (high-density lipoprotein) in preclinical species . These changes can have beneficial effects on conditions like hyperlipidemia and potentially diabetes.

Properties

IUPAC Name

6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c26-29(27,16-3-4-17-19(9-16)23-12-21-17)25-7-5-14(6-8-25)11-28-20-10-18(15-1-2-15)22-13-24-20/h3-4,9-10,12-15H,1-2,5-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQAYNLAPPGRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.